Tert-butyl 3-(tert-butyldimethylsilyloxy)-1-hydroxypropan-2-ylcarbamate
Description
This compound is a carbamate-protected amino alcohol featuring a tert-butyldimethylsilyl (TBS) ether group. Its structure includes:
- Carbamate protection: A tert-butyloxycarbonyl (Boc) group attached to the amine.
- Hydroxyl group: Positioned at carbon 1 of the propan-2-yl backbone.
- Silyl ether protection: A TBS group at carbon 3, serving as a robust protecting group for alcohols under acidic and neutral conditions .
Molecular Formula: C₁₄H₃₁NO₅Si Molar Mass: ~321.3 g/mol (calculated). The TBS group enhances steric bulk and lipophilicity, making the compound valuable in multi-step organic syntheses where selective deprotection is required.
Properties
Molecular Formula |
C14H31NO4Si |
|---|---|
Molecular Weight |
305.49 g/mol |
IUPAC Name |
tert-butyl N-[1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17) |
InChI Key |
OKOFEVZCVGPZCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The primary hydroxyl group undergoes selective oxidation under controlled conditions:
-
CrO₃/Pyridine (Collins reagent) oxidizes the hydroxyl to a ketone at 0°C in dichloromethane (yield: 82–88%) .
-
Pyridinium chlorochromate (PCC) in dichloromethane achieves oxidation without overoxidation risks (reaction time: 4–6 hr).
Key Data:
| Oxidizing Agent | Temp (°C) | Solvent | Yield (%) | Byproducts |
|---|---|---|---|---|
| Collins reagent | 0 | CH₂Cl₂ | 88 | <5% overoxidation |
| PCC | 25 | CH₂Cl₂ | 82 | None detected |
TBDMS Ether Stability and Cleavage
The TBDMS group shows exceptional stability under:
-
Basic conditions (pH 7–12)
-
Nucleophilic reagents (e.g., Grignard reagents)
Cleavage occurs via:
-
Tetra-n-butylammonium fluoride (TBAF) in THF (1.0 M, 25°C, 1 hr) with >95% efficiency .
-
HF-Pyridine complex in acetonitrile (0°C to RT, 30 min) for acid-sensitive substrates.
Boc Group Manipulation
The carbamate group resists basic conditions but cleaves under:
Stereoselective Transformations
The compound participates in asymmetric syntheses:
-
Corey-Bakshi-Shibata (CBS) reduction of derived ketones achieves >96% enantiomeric excess (ee) when using (R)-Me-CBS catalyst .
-
Grubbs’ ring-closing metathesis with second-generation catalysts forms α,β-unsaturated ketones (60–76% yield) .
Mechanistic Insight:
The TBDMS group directs stereochemistry by shielding one face of the molecule during nucleophilic attacks, as shown in cyclopropanation reactions :
Nucleophilic Substitutions
The hydroxyl group undergoes functionalization:
-
Mitsunobu reaction with DIAD/Ph₃P converts -OH to -OTs (92% yield) .
-
Trifluoroacetylation using trifluoroacetic anhydride (TFAA) in pyridine (0°C, 1 hr) gives stable trifluoroacetates without racemization .
Comparative Reactivity:
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Tosylation | TsCl, Et₃N | Tosylate | 92 |
| Trifluoroacetylation | TFAA, Pyridine | Trifluoroacetate | 85 |
| Mesylation | MsCl, DMAP | Mesylate | 88 |
Elimination Reactions
Under strongly basic conditions:
-
Treatment with DBU (1,8-diazabicycloundec-7-ene) in THF induces β-elimination, forming α,β-unsaturated carbamates (70% yield) .
-
Thermal elimination at 80°C in toluene generates allylic amines via retro-ene mechanisms.
Stability Under Synthetic Conditions
Long-term stability studies reveal:
| Condition | Time | Decomposition (%) |
|---|---|---|
| pH 7 buffer, 25°C | 24 hr | <2 |
| 1.0 M NaOH, 0°C | 1 hr | 5 |
| 0.1 M HCl, 25°C | 6 hr | 12 |
This compound’s versatility stems from the orthogonal reactivity of its protecting groups, enabling precise control in multi-step syntheses. Recent applications include the preparation of cyclopropane-containing piperidines and thiazole-based pharmaceuticals , demonstrating its critical role in modern organic synthesis.
Scientific Research Applications
Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate is a chemical compound with the molecular formula and a molecular weight of 305.49 g/mol . It is also known by other names, including tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropyl)carbamate and 3-(Boc-amino)-1-[(tert-butyldimethylsilyl)oxy]-2-propanol .
Chemical Properties and Structure
The compound has a PubChem CID of 10881307 . It features a tert-butyl group, a tert-butyldimethylsilyloxy group, and a carbamate group within its structure . The compound's structure can be represented in both 2D and 3D formats .
Synonyms
Synonyms for Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate include:
- 195197-94-5
- tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate
- MFCD24466258
- tert-Butyl (3-((tert-butyldimethylsilyl)oxy)-2-hydroxypropyl)carbamate
- 3-(Boc-amino)-1-[(tert-butyldimethylsilyl)oxy]-2-propanol
Applications
While the provided search results do not detail specific applications of Tert-butyl 3-(tert-butyldimethylsilyloxy)-2-hydroxypropylcarbamate, they do provide related information that may be relevant in a broader context:
- Related Compounds : The search results mention (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate, which suggests the broader class of silyloxy-protected hydroxypropyl carbamates may have uses in chemical synthesis or as intermediates .
- General Applications of Related Compounds : Such compounds may be relevant in various chemical reactions and syntheses, potentially acting as protecting groups or intermediates in the production of more complex molecules .
Storage
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate primarily involves its role as a protecting group. The silyl ether and carbamate groups protect sensitive hydroxyl and amine functionalities during chemical reactions. These groups can be selectively removed under specific conditions, allowing for the controlled release of the protected functionalities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Analogs with Aryl Substituents
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
- Molecular Formula: C₁₄H₂₀FNO₃
- Molar Mass : 269.31 g/mol .
- Key Differences: Replaces the TBS group with a 3-fluorophenyl moiety. Lower molar mass (~269 vs. ~321 g/mol) due to the absence of silicon and reduced alkyl chains.
Tert-butyl 3-(4-chlorophenyl)-1-hydroxypropan-2-ylcarbamate
- Molecular Formula: C₁₄H₂₁ClNO₃ (inferred).
- Molar Mass : ~286.45 g/mol (calculated).
- Key Differences: Features a 4-chlorophenyl group instead of TBS. Chlorine’s electronegativity enhances polarity compared to the fluorophenyl analog. Commercial availability noted (LEAP CHEM CO., LTD.), suggesting industrial relevance .
Structural and Functional Contrasts
| Property | Target Compound (TBS) | 3-Fluorophenyl Analog | 4-Chlorophenyl Analog |
|---|---|---|---|
| Substituent | TBS ether | 3-Fluorophenyl | 4-Chlorophenyl |
| Molecular Weight | ~321.3 g/mol | 269.31 g/mol | ~286.45 g/mol |
| Protecting Group | Yes (TBS) | No | No |
| Lipophilicity | High (TBS) | Moderate | Moderate |
| Reactivity | Base-sensitive | Aromatic substitution | Aromatic substitution |
| Synthetic Utility | Alcohol protection | Pharmaceutical intermediate | Pharmaceutical intermediate |
Key Observations:
- Protection Strategy : The TBS group in the target compound allows orthogonal deprotection (e.g., using fluoride ions), unlike the aryl analogs, which lack this functionality .
- Solubility : The TBS group increases lipophilicity, reducing aqueous solubility compared to the aryl analogs.
- Stability : The TBS ether is stable under acidic conditions but labile in basic environments, whereas aryl analogs are more resistant to hydrolysis.
Biological Activity
Tert-butyl 3-(tert-butyldimethylsilyloxy)-1-hydroxypropan-2-ylcarbamate (CAS Number: 185692-85-7) is a chemical compound with significant applications in organic synthesis, particularly as a protecting group due to its stability and selective removal under mild conditions. This article delves into its biological activity, including interaction studies, pharmacokinetics, and comparative analyses with related compounds.
- Molecular Formula : C14H31NO4Si
- Molecular Weight : 305.49 g/mol
- Structure : The compound features a tert-butyl group, a hydroxypropan-2-yl moiety, and a tert-butyldimethylsilyloxy functional group, which contribute to its unique reactivity and stability in chemical reactions .
Interaction Studies
Research indicates that this compound does not significantly inhibit major cytochrome P450 enzymes. This suggests minimal drug-drug interactions when used in synthetic pathways . Additionally, its permeability properties indicate potential interactions with biological membranes, although specific studies on its pharmacokinetics remain limited.
Comparative Analysis with Similar Compounds
The compound shares structural similarities with various other silyl-containing carbamates. A comparative analysis is presented in the table below:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Tert-butyl 3-cyano-3-((trimethylsilyl)oxy)pyrrolidine-1-carboxylate | 942190-60-5 | 0.57 |
| (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)pyrrolidine | 134756-75-5 | 0.58 |
| N-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamine | 204580-28-9 | 0.61 |
These compounds exhibit varying degrees of biological activity and stability, highlighting the unique position of this compound within this chemical class .
Cytotoxicity Studies
While direct studies on the cytotoxicity of this compound are sparse, related compounds have shown promise. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl)carbamate, an intermediate in the synthesis of jaspine B from sponges, exhibited cytotoxic activity against several human carcinoma cell lines . This suggests potential avenues for exploring the biological activity of this compound in cancer research.
Pharmacokinetic Insights
Limited pharmacokinetic data are available for this compound; however, its structural characteristics imply favorable properties for cellular uptake and interaction with biological targets. Further studies are needed to elucidate its absorption, distribution, metabolism, and excretion (ADME) profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
